![molecular formula C8H6BrClO2 B2469630 1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone CAS No. 1154415-17-4](/img/structure/B2469630.png)
1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone
Overview
Description
1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone is a chemical compound with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 . It is also known by its IUPAC name, 1-(4-bromo-5-chloro-2-hydroxyphenyl)ethanone .
Molecular Structure Analysis
The InChI code for 1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone is 1S/C8H6BrClO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone have not been found, it’s worth noting that aromatic compounds like this one often undergo electrophilic substitution reactions . In these reactions, an electrophile attacks the aromatic ring, forming a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the carbon that was attacked .Physical And Chemical Properties Analysis
1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone is a compound with a molecular weight of 249.49 . It is typically stored in a sealed, dry environment at room temperature . The compound is a liquid under normal conditions .Scientific Research Applications
Synthesis of Chalcones and Dienones
1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone can be used in the synthesis of corresponding chalcones and structurally related dienones by reacting with appropriate aldehydes . Chalcones and dienones are important compounds in organic chemistry and medicinal chemistry due to their wide range of biological activities.
Preparation of Bioactive 4-Chromanones
This compound can also be used in the preparation of bioactive 8-bromo-6-chloro-2-substituted 4-chromanone . Chromanones are a class of organic compounds that have shown various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Synthesis of Bromoacetyl Compounds
1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone can be obtained by the reaction of bromoacetyl bromide on 3-chloroanisole with aluminium chloride in carbon tetrachloride . Bromoacetyl compounds are useful intermediates in organic synthesis.
Synthesis of Halogenated Acetophenones
This compound is an example of a halogenated acetophenone, which can be synthesized by various methods, including bromination of 2-hydroxy-acetophenone . Halogenated acetophenones are valuable building blocks in organic synthesis and medicinal chemistry.
Synthesis of Thiophene Derivatives
1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone can potentially be used in the synthesis of thiophene derivatives . Thiophene derivatives have a wide variety of applications, including in agrochemical and pharmaceutical fields .
Synthesis of Functionalized Derivatives
The presence of a bromo functionality at position 4 makes this compound a useful handle for halogen exchange or coupling chemistry . This allows for the synthesis of a wide range of functionalized derivatives, which can be used in various applications, from materials science to pharmaceuticals .
Mechanism of Action
Target of Action
The primary targets of 1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone are currently unknown . This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that the compound contains a bromine and a chlorine atom, which could potentially interact with biological targets through halogen bonding or other types of interactions .
properties
IUPAC Name |
1-(4-bromo-5-chloro-2-hydroxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBKDWADCNMPSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone |
Synthesis routes and methods
Procedure details
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